N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide
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Overview
Description
N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide is a complex organic compound featuring a pyrazole ring fused with a furan ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then reacted with 2-methoxyethyl bromide to introduce the methoxyethyl group. The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to reduce environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties, making it useful in the development of new drugs.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Its unique chemical structure makes it valuable in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The exact mechanism by which N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways involved in cellular processes, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Furan-2-carbaldehyde
Hydrazine hydrate
2-methoxyethyl bromide
Acetic anhydride
Uniqueness: Unlike simpler furan derivatives, N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide features a pyrazole ring, which contributes to its enhanced biological activity and stability.
This compound stands out due to its multifaceted applications and potential to contribute to advancements in various scientific fields. Further research is essential to fully understand its properties and harness its full potential.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10(17)14-9-11-8-12(13-4-3-6-19-13)16(15-11)5-7-18-2/h3-4,6,8H,5,7,9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCSFPLBGMUJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NN(C(=C1)C2=CC=CO2)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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